4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan
CAS No.:
Cat. No.: VC13829347
Molecular Formula: C36H22O
Molecular Weight: 470.6 g/mol
* For research use only. Not for human or veterinary use.
![4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan -](/images/structure/VC13829347.png)
Specification
Molecular Formula | C36H22O |
---|---|
Molecular Weight | 470.6 g/mol |
IUPAC Name | 4-(10-naphthalen-2-ylanthracen-9-yl)dibenzofuran |
Standard InChI | InChI=1S/C36H22O/c1-2-11-24-22-25(21-20-23(24)10-1)34-27-13-3-5-15-29(27)35(30-16-6-4-14-28(30)34)32-18-9-17-31-26-12-7-8-19-33(26)37-36(31)32/h1-22H |
Standard InChI Key | MACPMCKPDULTGV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=C6OC8=CC=CC=C78 |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=C6OC8=CC=CC=C78 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a dibenzo[b,d]furan core, a bicyclic system comprising two benzene rings fused to a furan oxygen heterocycle. At the 4-position of this core, an anthracene group is attached, which is further substituted at its 10-position with a naphthalen-2-yl moiety. This extended π-conjugated system enhances charge transport capabilities and thermal stability, critical for high-performance OLED applications .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 470.56 g/mol | |
SMILES Notation | ||
Triplet Energy () | ~2.7–2.8 eV (estimated) |
Synthesis and Reaction Pathways
Suzuki-Miyaura Cross-Coupling
The primary synthetic route involves multi-step Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between halogenated aromatic precursors. For example:
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Naphthalene Boronic Ester Preparation: A naphthalen-2-yl boronic ester is synthesized via Miyaura borylation of 2-bromonaphthalene.
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Anthracene Functionalization: 9-Bromoanthracene undergoes coupling with dibenzo[b,d]furan-4-boronic acid to anchor the anthracene-dibenzofuran backbone.
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Final Coupling: The naphthalene boronic ester reacts with the brominated anthracene-dibenzofuran intermediate to yield the target compound.
Table 2: Representative Reaction Conditions
Optoelectronic Properties and OLED Applications
Charge Transport and Exciton Dynamics
The compound’s extended conjugation enables balanced hole and electron transport, a key requirement for OLED host materials . The anthracene moiety contributes to a high triplet energy () of ~2.78 eV, minimizing energy loss during exciton formation . In device architectures, it serves as a host for blue-emitting dopants like DITBDAP, achieving external quantum efficiencies (EQE) up to 8.1% with Commission Internationale de l’Éclairage (CIE) coordinates of (0.1298, 0.1712) .
Table 3: Device Performance Metrics
Parameter | Value | Source |
---|---|---|
EQE (max) | 8.10% | |
Luminance (max) | 7973 cd/m² | |
Current Efficiency | 8.71 cd/A at 1000 cd/m² | |
Efficiency Roll-off | 2.9% |
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition temperature () exceeding 400°C, attributed to rigid aromatic stacking . This stability ensures longevity in operational OLED devices, where thermal management is critical.
Environmental and Health Considerations
As a PAH derivative, 4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan shares potential risks with its structural analogs, including oxidative stress and non-polar narcosis in biological systems. While specific toxicity data are lacking, precautionary measures (e.g., PPE, ventilation) are recommended during handling . Environmental persistence studies remain a gap, necessitating further investigation into biodegradation pathways.
Future Research Directions
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